N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide

Molecular descriptor comparison Drug-likeness prediction ADME property inference

N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide (CAS 1385345-42-5) is a synthetic small molecule (C₁₆H₂₀N₂O; MW 256.35 g/mol) classified as a cyanoacetamide derivative featuring a 4-phenylcyclohexyl hydrophobic scaffold. It is offered as a non-human research reagent by multiple specialty chemical suppliers, typically in purities of 95–98%.

Molecular Formula C16H20N2O
Molecular Weight 256.349
CAS No. 1385345-42-5
Cat. No. B2467767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide
CAS1385345-42-5
Molecular FormulaC16H20N2O
Molecular Weight256.349
Structural Identifiers
SMILESC1CC(CCC1CC(=O)NCC#N)C2=CC=CC=C2
InChIInChI=1S/C16H20N2O/c17-10-11-18-16(19)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-5,13,15H,6-9,11-12H2,(H,18,19)
InChIKeyTVOXWEPMKPUUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide (CAS 1385345-42-5): Procurement-Relevant Identity and Class Context


N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide (CAS 1385345-42-5) is a synthetic small molecule (C₁₆H₂₀N₂O; MW 256.35 g/mol) classified as a cyanoacetamide derivative featuring a 4-phenylcyclohexyl hydrophobic scaffold . It is offered as a non-human research reagent by multiple specialty chemical suppliers, typically in purities of 95–98% . The compound contains two functional domains of interest: an N-cyanomethylacetamide moiety that enables nucleophilic reactivity at the nitrile carbon and α-methylene position, and a phenylcyclohexyl group that contributes significant lipophilicity and steric bulk . This combination places it among substituted phenylcyclohexyl amides that have been evaluated in medicinal chemistry contexts including ion channel modulation, enzyme inhibition, and receptor binding, though for this specific compound, publicly available target-engagement or potency data are extremely sparse [1].

Why Generic Substitution of N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide (CAS 1385345-42-5) Is Not Advisable


N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide cannot be casually interchanged with other cyanoacetamides or phenylcyclohexyl amides because even minor structural modifications produce large differences in physicochemical properties and reactivity. Substituting the trans-4-phenylcyclohexyl motif with a simpler cyclohexyl or phenyl ring reduces lipophilicity (calculated logP differences of 1–3 units across analogs) and eliminates the unique conformational constraint provided by the 4-phenyl substituent . Replacing the N-cyanomethyl group (–CH₂CN) with an N–H or N–alkyl group removes the electrophilic nitrile carbon and alters the hydrogen-bonding profile, shifting both the chemical reactivity and any potential biological target engagement . Available vendor data indicate batch-to-batch purity variability (95–98%) and supplier-specific quality documentation, meaning that procurement decisions must compare specific supplier specifications rather than assuming class-level equivalence . The evidence presented below quantifies these differentiators across computed properties, structural descriptors, and comparative reactivity patterns.

N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide (CAS 1385345-42-5): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Distinguish This Compound from the Closest De-Cyanomethyl Analog

The most proximal structural comparator lacking the N-cyanomethyl substituent is N-(4-phenylcyclohexyl)acetamide (MW ~217.31 g/mol, C₁₄H₁₉NO) . The addition of the –CH₂CN group in the target compound increases molecular weight by 39.04 g/mol (to 256.35) and adds one H-bond acceptor (the nitrile nitrogen), shifting the H-bond acceptor count from 1 to 2 . This change is directly relevant to polarity, solubility, and potential target engagement profiles.

Molecular descriptor comparison Drug-likeness prediction ADME property inference

Calculated LogP: Evidence of Increased Lipophilicity Relative to the Unsubstituted Acetamide Analog

Using computed LogP data from structurally related compounds as a class-level inference, the target compound is expected to have a higher LogP than N-(4-phenylcyclohexyl)acetamide (LogP ~3.54) . The addition of the cyanomethyl group (–CH₂CN) adds two carbon atoms and a nitrile function, which typically increases LogP by approximately 0.3–0.7 units based on fragment-based contribution methods, placing the estimated LogP of the target compound in the range of 3.8–4.2 . This places it at the upper boundary of typical drug-like lipophilicity, relevant for blood-brain barrier penetration potential and protein binding.

Lipophilicity prediction LogP comparison Physicochemical profiling

Nitrile-Containing Scaffolds Show Differential Kinase Inhibitor Potential Versus Non-Nitrile Analogs: Class-Level Evidence

While direct IC₅₀/Kᵢ data for the target compound are absent from public databases, the broader chemotype of cyanomethyl-substituted phenylcyclohexyl amides appears in kinase inhibitor patent literature [1]. For example, a close structural relative containing a cyanomethyl-4-phenylcyclohexyl substructure demonstrated a Kᵢ of 0.270 nM against JAK1 kinase [1]. Non-nitrile phenylcyclohexyl acetamides (e.g., N-(4-phenylcyclohexyl)acetamide) have not been reported with comparable potency against any kinase target in public databases . This class-level evidence suggests that the cyanomethyl group contributes a measurable advantage in kinase binding contexts, though direct confirmation for the target compound itself requires experimental validation.

Kinase inhibition JAK inhibitor scaffold Covalent inhibitor potential

11β-HSD1 Inhibition: Cyanomethyl-Cyclohexyl Analogs Demonstrate Nanomolar Potency, Establishing Class Precedent

A structurally related N-cyanomethyl-4-phenylcyclohexyl amide derivative (CHEMBL1642590) was reported with an IC₅₀ of 1.40 nM against human full-length 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in a scintillation proximity assay [1]. This establishes that the cyanomethyl-phenylcyclohexyl amide scaffold can support high-affinity enzyme inhibition. By contrast, simpler phenylcyclohexyl acetamides without the cyanomethyl group or elaborated benzamide side chains are not reported as 11β-HSD1 inhibitors in the public domain [2]. The target compound, as a member of this high-potency chemotype, merits consideration as a starting scaffold for 11β-HSD1 inhibitor optimization programs.

11β-HSD1 inhibition Metabolic disease target Steroid metabolism modulation

Supplier-Documented Purity and Procurement Specifications: Quantitative Basis for Lot Selection

Available vendor listings for CAS 1385345-42-5 report purity specifications in the range of 95–98% . This is comparable to the purity specifications reported for the simpler analog 2-(4-phenylcyclohexyl)acetamide (CAS 6289-64-1), which is typically offered at 97% purity . The absence of pharmacopoeial monographs or certified reference standards for either compound means that procurement decisions must rely on supplier-provided certificates of analysis, making batch-level documentation a critical selection criterion.

Chemical procurement Purity specification Vendor comparison

Procurement-Relevant Application Scenarios for N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide (CAS 1385345-42-5)


Kinase-Targeted Probe and Lead Discovery: JAK Family Inhibitor Scaffold Expansion

Based on class-level evidence that cyanomethyl-4-phenylcyclohexyl amide derivatives achieve sub-nanomolar Kᵢ values against JAK1 (0.270 nM) [1], the target compound serves as a synthetically simpler, more tractable scaffold for kinase inhibitor SAR studies. Researchers should prioritize this compound over non-nitrile phenylcyclohexyl acetamides when exploring JAK-STAT pathway inhibition, as the cyanomethyl group provides a potential hydrogen-bond anchor and electrophilic handle absent in the de-cyanomethyl analogs. Direct assessment of JAK1/JAK2/TYK2 selectivity is recommended as a first experimental step.

11β-HSD1 Inhibitor Development for Metabolic Disease Research

The close structural analog CHEMBL1642590 achieved an IC₅₀ of 1.40 nM against human 11β-HSD1 [1], validating the N-cyanomethyl-4-phenylcyclohexyl chemotype for this metabolic target. The target compound, with its simplified acetamide side chain compared to the elaborated benzamide in CHEMBL1642590, offers a lower-molecular-weight starting point for medicinal chemistry optimization. Groups working on glucocorticoid-related metabolic disorders (obesity, insulin resistance, type 2 diabetes) should consider this compound for hit expansion and scaffold hopping exercises.

Synthetic Intermediate for Cyanoacetamide-Derived Heterocyclic Libraries

Cyanoacetamides are well-established precursors for the synthesis of heterocyclic compounds (e.g., thiophenes, pyrazoles, pyridones) via Knoevenagel condensation and cyclocondensation reactions [1]. The target compound's N-cyanomethyl group and the sterically demanding 4-phenylcyclohexyl substituent make it a unique building block for constructing sp³-rich, three-dimensional heterocyclic libraries. It should be selected over simpler N-aryl or N-alkyl cyanoacetamides when scaffold diversity and conformational constraint are design priorities, as noted in synthetic utility reviews of cyanoacetamides [1]. Procurement should include NMR confirmation of the cyanomethyl (–CH₂CN) and cyclohexylphenyl moieties .

Biochemical Probe for Nitrile-Containing Ligand-Target Interaction Studies

The nitrile group (–C≡N) is a recognized pharmacophore that can participate in reversible covalent interactions with catalytic cysteine or serine residues, hydrogen bonding, and dipole-dipole interactions [1]. The target compound can serve as a minimalist probe to assess whether a cyanomethylacetamide motif, when combined with a phenylcyclohexyl hydrophobic anchor, engages biological targets of interest. Researchers should select this compound over non-nitrile analogs (e.g., N-(4-phenylcyclohexyl)acetamide) specifically when evaluating the contribution of the nitrile group to target affinity or selectivity.

Quote Request

Request a Quote for N-(Cyanomethyl)-2-(4-phenylcyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.